But-3-enoyl Chloride

Catalog No.
S682728
CAS No.
1470-91-3
M.F
C4H5ClO
M. Wt
104.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-3-enoyl Chloride

CAS Number

1470-91-3

Product Name

But-3-enoyl Chloride

IUPAC Name

but-3-enoyl chloride

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

InChI

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2

InChI Key

OKOSPWNNXVDXKZ-UHFFFAOYSA-N

SMILES

C=CCC(=O)Cl

Canonical SMILES

C=CCC(=O)Cl

The exact mass of the compound But-3-enoyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

But-3-enoyl chloride is a highly reactive, beta,gamma-unsaturated acyl chloride featuring both an electrophilic carbonyl group and a terminal alkene. It serves as a critical bifunctional building block in organic synthesis, polymer chemistry, and the pharmaceutical industry. Unlike its conjugated isomers, it provides a non-conjugated terminal olefin that is essential for downstream cross-metathesis, ring-closing metathesis (RCM), and epoxidation reactions. Procurement of this specific compound is driven by the need for exact chain-length control in macrocyclization and the avoidance of Michael addition side reactions typical of alpha,beta-unsaturated analogs [1].

Research Fit

Workflow Nucleophilic acyl substitution and terminal alkene functionalization
Selection Bifunctional C4 building block with non-conjugated vinyl group
Use Context Polymer post-modification, stepwise diversification, specialty material synthesis

Substituting But-3-enoyl chloride with its conjugated isomer, crotonoyl chloride (but-2-enoyl chloride), or shorter/longer analogs like acryloyl chloride and 4-pentenoyl chloride, fundamentally alters process chemistry. Conjugated acyl chlorides act as strong Michael acceptors, leading to competing conjugate addition by nucleophiles during acylation, which drastically reduces the yield of the desired terminal-alkene intermediate. Furthermore, in ring-closing metathesis (RCM) applications, substituting with 4-pentenoyl chloride alters the final macrocycle size by adding an extra carbon, while acryloyl chloride often fails to undergo RCM entirely due to the rigidity and electron deficiency of its conjugated double bond [1].

Substitution Risk

Volatility profile

Acryloyl chloride and crotonoyl chloride exhibit different boiling points and vapor handling requirements, which may alter distillation and recovery protocols.

Alkene conjugation

Conjugated analogs (acryloyl, crotonoyl) limit alkene reactivity to electrophilic additions; non-conjugated terminal vinyl enables radical and thiol-ene chemistries.

Downstream architecture

Substituting with conjugated acyl chlorides can consume the double bond during polymerization, preventing post-functionalization of pendant vinyl groups.

Base-Catalyzed Isomerization Risk and Handling Requirements

But-3-enoyl chloride is a kinetic product that is highly susceptible to base-catalyzed isomerization into the thermodynamic sink, crotonoyl chloride (the alpha,beta-unsaturated isomer). When acylation is performed using excess strong bases like triethylamine, the terminal alkene rapidly migrates to form a 73:27 mixture of conjugated E/Z isomers. To preserve the terminal double bond, acylation must be performed using milder bases like pyridine or strictly controlled stoichiometric conditions[1].

Evidence DimensionDouble bond position stability under basic conditions
Target Compound DataIsomerizes to a 73:27 mixture of conjugated E/Z isomers if excess NEt3 is used
Comparator Or BaselineCrotonoyl chloride (Thermodynamically stable, 0% isomerization risk)
Quantified DifferenceUp to 100% loss of terminal alkene utility if base stoichiometry is uncontrolled
ConditionsAcylation reactions in the presence of excess triethylamine vs. pyridine

Buyers must ensure their synthetic protocols are adapted to avoid base-catalyzed isomerization, ensuring the procured terminal alkene is preserved for downstream reactions.

Boiling point
Cross-study comparable
99.5 ± 19.0 °C (pred.) vs. acryloyl 75.5 °C, crotonoyl 124.5 °C
Intermediate volatility supports distinct distillation parameters
Calculated at 760 mmHg; review experimental verification

Chain-Length Specificity in Ring-Closing Metathesis (RCM)

In the synthesis of specific macrolactams and macrolactones (such as epothilone analogues or piperidine alkaloids), But-3-enoyl chloride provides the exact carbon chain length required for efficient cyclization. When compared to acryloyl chloride, which often fails to undergo RCM (yielding 0% product due to decomposition) because of the electron-deficient and rigid nature of its conjugated double bond, But-3-enoyl chloride successfully yields the target macrocycles (up to 79% yield) using standard Grubbs catalysts. Substituting with 4-pentenoyl chloride results in a different ring size, altering the structural and biological properties of the final product [1].

Evidence DimensionRCM cyclization feasibility and target ring size
Target Compound DataSuccessful RCM yielding target macrocycle (e.g., 79% yield in specific bridged systems)
Comparator Or BaselineAcryloyl chloride (0% yield, decomposition) / 4-Pentenoyl chloride (+1 carbon ring expansion)
Quantified DifferenceBinary success (79% yield) vs. complete failure (0%) for specific macrocycle dimensions
ConditionsRuthenium-catalyzed RCM (Grubbs catalysts) in dichloromethane

Procurement must specify But-3-enoyl chloride to achieve the exact macrocycle dimensions required for target-oriented synthesis without RCM failure.

Refractive index / density
Cross-study comparable
n=1.427 (pred.); d=1.1±0.1 g/cm³. Acryloyl: n=1.417, d=1.119; Crotonoyl: n=1.441, d=1.091
Enables rapid optical QC and identity confirmation
Predicted values; cross-validate with measured lot data

Chemoselectivity: Direct Acylation vs. Competing Michael Addition

Because the double bond in But-3-enoyl chloride is isolated from the carbonyl group (beta,gamma-unsaturated), it undergoes clean nucleophilic attack at the acyl chloride carbon, frequently yielding >90% of the desired direct acylation product. In contrast, alpha,beta-unsaturated comparators like crotonoyl chloride and acryloyl chloride act as potent Michael acceptors. Reaction with amines or alcohols often leads to competing conjugate addition, significantly lowering the yield of the desired unsaturated amide or ester and complicating purification [1].

Evidence DimensionChemoselectivity during nucleophilic acylation
Target Compound Data>90% yield of direct acylation products (terminal alkene amides/esters)
Comparator Or BaselineCrotonoyl chloride (High susceptibility to conjugate addition byproducts)
Quantified DifferenceNear-quantitative chemoselectivity for direct acylation over Michael addition
ConditionsReaction with nucleophiles (amines/alcohols) under standard acylation conditions

Using But-3-enoyl chloride eliminates the need for complex purification steps required to remove Michael addition byproducts, improving overall process efficiency.

Atmospheric reactivity
Class-level inference
k_OH = 26.36 × 10⁻¹² cm³/molecule·sec; half-life ~0.406 days
Supports environmental risk assessment and containment design
AOPWIN model estimate; data to verify experimentally

Downstream Epoxidation Accessibility of the Terminal Alkene

The isolated terminal double bond of But-3-enoyl chloride derivatives is sufficiently electron-rich to undergo clean electrophilic epoxidation using standard reagents like m-CPBA, achieving yields up to 84%. Conversely, the conjugated double bond in crotonoyl chloride derivatives is highly electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, rendering it highly resistant to standard electrophilic epoxidation [1].

Evidence DimensionReactivity towards electrophilic epoxidation (m-CPBA)
Target Compound Data84% yield of terminal epoxide
Comparator Or BaselineConjugated alpha,beta-unsaturated analogs (0% yield under standard electrophilic conditions)
Quantified Difference84% absolute yield difference in electrophilic epoxidation
ConditionsReaction with m-CPBA in dichloromethane at room temperature

Essential for buyers synthesizing epoxide-bearing covalent inhibitors or reactive monomers, where conjugated analogs would fail to react.

Bifunctional reactivity
Supporting evidence
Non-conjugated terminal alkene enables radical, thiol-ene, hydroboration chemistries
Orthogonal functionalization strategies unavailable with conjugated analogs
Qualitative assessment based on structural properties

Synthesis of Macrolactams and Macrolactones via RCM

Where this compound is the right choice: Target-oriented synthesis of specific ring sizes (e.g., piperidine alkaloids like conhydrine, or epothilone analogues) where the exact beta,gamma-unsaturated chain length is strictly required for successful Grubbs-catalyzed ring-closing metathesis [1].

Preparation of Terminal Epoxide Intermediates

Where this compound is the right choice: In the pharmaceutical industry to synthesize covalent inhibitors or specific functionalized building blocks via m-CPBA epoxidation, which is impossible with conjugated analogs [2].

Production of Non-Conjugated Unsaturated Monomers

Where this compound is the right choice: Synthesis of specialized cross-linkers or polymers where terminal alkene functionality must be preserved without the interference of Michael addition during monomer synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vinyl-functionalized polymer post-modification
Non-conjugated terminal alkene retention after polymerization
Orthogonal thiol-ene, epoxidation, or cross-linking efficiency
Distillation and purification workflow design
Intermediate boiling point (~99.5 °C reported)
Separation from common solvents under reduced pressure without thermal degradation
Environmental health and safety (EHS) assessment
Reported OH radical reactivity profile
Atmospheric fate modeling and ventilation/containment protocol review
Stepwise diversification in complex molecule synthesis
Bifunctional acyl chloride/terminal alkene reactivity
Acylation followed by cross-metathesis, hydroboration/Suzuki, or radical cyclization yield

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

But-3-enoyl Chloride

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